molecular formula C9H12S B2429596 2-(4-Methylphenyl)ethane-1-thiol CAS No. 102369-64-2

2-(4-Methylphenyl)ethane-1-thiol

Cat. No. B2429596
M. Wt: 152.26
InChI Key: WAERHCBCNBDZCF-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)ethane-1-thiol” is a chemical compound with the molecular formula C9H12S . It is also known by the synonyms Benzeneethanethiol and 4-methyl .

Scientific Research Applications

Metal Nanoclusters Synthesis

A study highlighted the synthesis of a new class of hydride-rich silver nanoclusters (NCs), protected by H- ligands and labile phosphines, using thiols and phosphines. This research unveiled a new family of atomically precise NCs with potentially more accessible active metal sites for functionalization, offering a fresh set of stable NC sizes with simpler ligand-metal bonding for further exploration (Bootharaju et al., 2016).

Fluorogenic Precolumn Derivatization in Chromatography

Several studies have explored the use of thiols in the high-performance liquid chromatography (HPLC) of biologically important thiols. Compounds like 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid were used as fluorogenic labeling agents, reacting rapidly and selectively with thiols to produce fluorescent adducts, separated and detected by reversed-phase HPLC and fluorimetry. This method has applications in the determination of thiols like cysteine in pharmaceutical formulations (Gatti et al., 1990).

properties

IUPAC Name

2-(4-methylphenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-8-2-4-9(5-3-8)6-7-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAERHCBCNBDZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)ethane-1-thiol

Citations

For This Compound
1
Citations
S Mostert, W Mentz, A Petzer, JJ Bergh… - Bioorganic & medicinal …, 2012 - Elsevier
In a previous study we have investigated the monoamine oxidase (MAO) inhibitory properties of a series of 8-sulfanylcaffeine analogues. Among the compounds studied, 8-[(phenylethyl…
Number of citations: 26 www.sciencedirect.com

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